molecular formula C44H70O18 B12304483 Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- CAS No. 266998-23-6

Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)-

Cat. No.: B12304483
CAS No.: 266998-23-6
M. Wt: 887.0 g/mol
InChI Key: AADIIQJBIMAADJ-FPJHVOQKSA-N
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Description

Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1–>2)-O-[beta-D-xylopyranosyl-(1–>3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- is a complex steroidal saponin. Steroidal saponins are naturally occurring glycosides that have a steroid aglycone and one or more sugar moieties. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1–>2)-O-[beta-D-xylopyranosyl-(1–>3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- involves multiple steps, starting from a suitable steroidal precursor. The key steps include glycosylation reactions to attach the sugar moieties to the steroid backbone. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1–>2)-O-[beta-D-xylopyranosyl-(1–>3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1–>2)-O-[beta-D-xylopyranosyl-(1–>3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- has several scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.

    Biology: Investigated for its role in cell signaling and interaction with cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1–>2)-O-[beta-D-xylopyranosyl-(1–>3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate signaling pathways, leading to various biological effects. For example, it may inhibit inflammatory pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Diosgenin: Another steroidal saponin with similar biological activities.

    Hecogenin: Known for its anti-inflammatory and antimicrobial properties.

    Yamogenin: Exhibits anticancer and anti-inflammatory effects.

Uniqueness

Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1–>2)-O-[beta-D-xylopyranosyl-(1–>3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- is unique due to its specific glycosylation pattern, which may confer distinct biological activities and enhance its solubility and bioavailability compared to other similar compounds.

Properties

CAS No.

266998-23-6

Molecular Formula

C44H70O18

Molecular Weight

887.0 g/mol

IUPAC Name

(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C44H70O18/c1-18-7-10-44(56-16-18)19(2)30-26(62-44)12-24-22-6-5-20-11-21(8-9-42(20,3)23(22)13-29(48)43(24,30)4)57-41-38(61-40-36(54)34(52)32(50)27(14-45)58-40)37(33(51)28(15-46)59-41)60-39-35(53)31(49)25(47)17-55-39/h18-28,30-41,45-47,49-54H,5-17H2,1-4H3/t18?,19-,20+,21-,22+,23-,24-,25+,26-,27+,28+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41+,42-,43+,44+/m0/s1

InChI Key

AADIIQJBIMAADJ-FPJHVOQKSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@]19CCC(CO9)C

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1

Origin of Product

United States

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